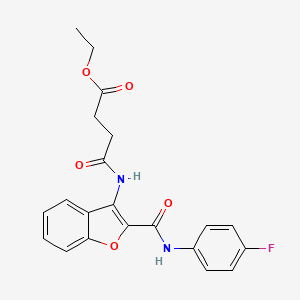

![molecular formula C14H6BrCl2F3N2 B2943605 2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 866145-64-4](/img/structure/B2943605.png)

2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation has also been reported .Molecular Structure Analysis

The molecular formula of this compound is C13H9BrN2 . It is one of the important fused bicyclic 5–6 heterocycles .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization . The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines .Physical And Chemical Properties Analysis

The average mass of this compound is 273.128 Da, and its monoisotopic mass is 271.994904 Da .Aplicaciones Científicas De Investigación

Pharmacophore Design and Biological Activity

- Pharmacophore Design for p38α MAP Kinase Inhibitors : Compounds with imidazole scaffolds, including variations similar to "2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine", have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for pro-inflammatory cytokine release. These inhibitors demonstrate the significance of substituting pyridine rings and the introduction of halogen atoms to improve binding selectivity and potency against target proteins (Scior et al., 2011).

Chemistry and Properties of Related Compounds

- Chemistry of 2,6-bis-Benzimidazole-Pyridines : A review covering compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) showcases the preparation, properties, and complex compounds of these ligands, indicating the breadth of chemistry applicable to related structures. This underscores the versatility and potential for novel research avenues in understanding and utilizing such frameworks (Boča et al., 2011).

Organic Synthesis and Applications

- Synthesis and Transformation of 4-Phosphorylated 1,3-Azoles : Research on the synthesis of 4-phosphorylated 1,3-azoles, including imidazoles, reveals the chemical and biological properties of these derivatives. This area highlights the methodological advances and the application of such compounds in creating phosphorylated peptidomimetics and other biologically active molecules (Abdurakhmanova et al., 2018).

Optoelectronic Materials

- Functionalized Quinazolines and Pyrimidines : Quinazoline and pyrimidine derivatives, including those with halogen substituents, are explored for their applications in optoelectronic materials. The research emphasizes the incorporation of these heterocycles into π-extended conjugated systems for the creation of novel materials suitable for organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018).

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with various targets in the body, leading to a wide range of biological effects .

Biochemical Pathways

Imidazo[1,2-a]pyridines are synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Pharmacokinetics

The synthesis of imidazo[1,2-a]pyridines is known to be reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Result of Action

Imidazo[1,2-a]pyridines are known for their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Action Environment

The synthesis of imidazo[1,2-a]pyridines is known to be environmentally benign .

Safety and Hazards

Direcciones Futuras

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and are recognized as a “drug prejudice” scaffold . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridines are being considered due to their significant activity against MDR-TB and XDR-TB . This suggests a promising future for the development of imidazo[1,2-a]pyridine derivatives against several piroplasmids .

Propiedades

IUPAC Name |

2-(4-bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6BrCl2F3N2/c15-9-3-1-7(2-4-9)11-12(17)22-6-8(14(18,19)20)5-10(16)13(22)21-11/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPLZCOMBCCMKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6BrCl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-methyl-2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2943523.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2943524.png)

![N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2943528.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2943529.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2943530.png)

![N-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2943531.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,4-dibromophenyl)amino)formamide](/img/structure/B2943532.png)

![6-(phenylsulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B2943534.png)

![[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2943535.png)

![2-(4-ethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2943539.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2943543.png)

![2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2943545.png)